molecular formula C31H28ClN3O6 B2817410 5-(3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid CAS No. 361479-89-2

5-(3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid

Cat. No.: B2817410
CAS No.: 361479-89-2
M. Wt: 574.03
InChI Key: YLOCAUOLIXYYCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-(3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid features a complex heterocyclic scaffold. Its structure integrates:

  • A 1,2-dihydroquinoline core substituted with a chlorine atom at position 6 and a phenyl group at position 2.
  • A 4,5-dihydro-1H-pyrazole ring fused to the quinoline moiety and further substituted with a 3,4-dimethoxyphenyl group.
  • A pentanoic acid chain terminating in a ketone group.

Properties

CAS No.

361479-89-2

Molecular Formula

C31H28ClN3O6

Molecular Weight

574.03

IUPAC Name

5-[5-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid

InChI

InChI=1S/C31H28ClN3O6/c1-40-25-14-11-19(15-26(25)41-2)24-17-23(34-35(24)27(36)9-6-10-28(37)38)30-29(18-7-4-3-5-8-18)21-16-20(32)12-13-22(21)33-31(30)39/h3-5,7-8,11-16,24H,6,9-10,17H2,1-2H3,(H,33,39)(H,37,38)

InChI Key

YLOCAUOLIXYYCE-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2CC(=NN2C(=O)CCCC(=O)O)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5)OC

solubility

not available

Origin of Product

United States

Biological Activity

The compound 5-(3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid is a complex organic molecule with potential biological activities. Its structural components suggest that it may exhibit significant pharmacological properties, particularly in the fields of oncology and antimicrobial research.

Structural Overview

The compound features:

  • A quinoline moiety known for diverse biological activities.
  • A pyrazole ring which is often associated with anti-inflammatory and anticancer properties.
  • A pentanoic acid derivative that may contribute to its solubility and bioavailability.

Anticancer Properties

Research has shown that quinoline derivatives can induce apoptosis in cancer cells. The compound's structure suggests it may interact with cellular pathways involved in cancer cell proliferation and survival. For instance, studies indicate that similar compounds can inhibit key proteins involved in the apoptotic process, such as caspases and Bcl-2 family proteins .

Case Study:
In a study evaluating the anticancer activity of related quinoline derivatives, compounds were tested against various human cancer cell lines. Results indicated significant inhibition of cell growth and induction of apoptosis at micromolar concentrations. The mechanism was linked to the disruption of microtubule dynamics and cell cycle arrest .

Antimicrobial Activity

The compound's structural features also suggest potential antimicrobial properties. Quinoline derivatives have been documented to exhibit activity against a range of bacteria and fungi. The presence of chlorine atoms and other functional groups can enhance the interaction with microbial targets.

Research Findings:
A recent study highlighted that quinolone derivatives demonstrated effective antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics . This suggests that our compound may share similar antimicrobial efficacy.

Anti-inflammatory Effects

Quinoline-based compounds have been recognized for their anti-inflammatory properties. They may inhibit lipoxygenase (LOX) enzymes, which play a crucial role in the inflammatory response. The ability to modulate inflammatory pathways could make this compound a candidate for treating inflammatory diseases.

In Vitro Studies:
In vitro assays showed that certain quinoline derivatives could reduce pro-inflammatory cytokine production in activated macrophages, indicating their potential as anti-inflammatory agents .

The biological activity of this compound can be attributed to its ability to:

  • Interact with specific molecular targets involved in cancer cell signaling.
  • Inhibit key enzymes related to inflammation and microbial growth.
  • Induce apoptosis through modulation of the mitochondrial pathway.

Data Table: Biological Activities

Activity Type Effect Mechanism Reference
AnticancerInduction of apoptosisInhibition of caspases, disruption of microtubules
AntimicrobialBactericidal activityInteraction with bacterial DNA gyrase
Anti-inflammatoryReduction in cytokine productionLOX inhibition

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Recent studies have highlighted the anticancer properties of pyrazole derivatives, which are often linked to their ability to inhibit specific kinases involved in cancer progression. The quinoline component may enhance this activity through additional mechanisms like apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects
    • Compounds similar to the one have shown promising anti-inflammatory effects, potentially through the inhibition of cyclooxygenase enzymes and modulation of cytokine production. This suggests that derivatives could be developed for treating inflammatory diseases .
  • Antimicrobial Properties
    • The structural diversity provided by the quinoline and pyrazole rings allows for broad-spectrum antimicrobial activity. Research indicates that such compounds can exhibit efficacy against various bacterial and fungal strains, making them candidates for new antimicrobial agents .
  • Neurological Applications
    • There is growing interest in the neuroprotective properties of pyrazole derivatives. They have been studied for their potential in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems and provide antioxidant effects .

Table 1: Summary of Pharmacological Activities

Activity TypeMechanism of ActionReferences
AnticancerInhibition of kinases; apoptosis induction
Anti-inflammatoryCyclooxygenase inhibition; cytokine modulation
AntimicrobialBroad-spectrum activity against bacteria and fungi
NeuroprotectiveModulation of neurotransmitter systems; antioxidant

Research Insights

A review published recently outlined the significant advancements in pyrazole derivatives, emphasizing their versatility as pharmacophores in drug design. The study noted that compounds with similar structures have been successfully synthesized and tested for various therapeutic applications, including those targeting cancer and inflammation .

Comparison with Similar Compounds

Structural Analogues from Evidence

Key structural analogues and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison
Compound Name (Source) Core Structure Key Substituents Predicted Properties
Target Compound Quinoline-Pyrazole Hybrid 6-Chloro, 4-phenyl, 3,4-dimethoxyphenyl, pentanoic acid High lipophilicity (logP ~4.5); moderate solubility due to carboxylic acid group
5-[4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl]-5-oxopentanoic acid () Benzisothiazol-Piperazine Hybrid Benzisothiazol, piperazine, pentanoic acid Moderate logP (~3.0); high solubility (piperazine enhances polarity)
5-[4,5-Dihydro-5-oxo-3-((1-oxohexadecyl)amino)-1H-pyrazol-1-yl]-2-phenoxybenzenesulphonic acid () Pyrazole-Sulphonic Acid Hybrid Hexadecyl amide, sulphonic acid, phenoxy Low logP (~1.5); very high solubility (sulphonic acid group)
Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate () Pyran-Pyrazole Hybrid Cyano, ethyl ester, amino-pyrazole Moderate logP (~2.8); solubility dependent on ester hydrolysis

Key Differences and Implications

Substituent Effects on Lipophilicity: The target compound’s 3,4-dimethoxyphenyl and chloroquinoline groups contribute to higher lipophilicity (logP ~4.5) compared to analogues with polar substituents (e.g., piperazine or sulphonic acid). This may enhance membrane permeability but reduce aqueous solubility . The sulphonic acid group in the phenoxybenzenesulphonic acid derivative () drastically increases solubility, making it more suitable for intravenous formulations.

In contrast, benzisothiazol () introduces electron-withdrawing effects, altering binding kinetics . The chlorine atom on the quinoline core may enhance metabolic stability compared to non-halogenated analogues .

Synthetic Complexity: The target compound’s synthesis likely involves multi-component cycloaddition (similar to ) to assemble the quinoline-pyrazole core, whereas simpler pyrazole derivatives () utilize condensation or nucleophilic substitution .

Hypothetical Pharmacokinetic Profiles

Table 2: Predicted ADME Properties
Property Target Compound Benzisothiazol-Piperazine Analogue Sulphonic Acid Analogue
logP 4.5 3.0 1.5
Water Solubility (mg/mL) ~0.1 ~10 ~50
Plasma Protein Binding (%) High (>90%) Moderate (~70%) Low (~50%)
Metabolic Stability Moderate High (piperazine resistance) Low (sulphonic acid)

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?

  • Methodology : Begin by replicating the general procedure for synthesizing structurally analogous pyrazoline derivatives, such as those in (compounds 24–26), which utilize flash chromatography and HPLC for purification. Key variables to optimize include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) may enhance reaction efficiency for cyclization steps.
  • Catalyst screening : Transition-metal catalysts (e.g., Pd or Cu) could stabilize intermediates during heterocycle formation.
  • Temperature control : Gradual heating (e.g., 60–80°C) during pyrazoline ring closure may reduce side reactions .
    • Validation : Monitor reaction progress via TLC and confirm purity (>95%) using reverse-phase HPLC, as described in .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

  • Primary methods :

  • 1H/13C NMR : Assign peaks to confirm the presence of the 6-chloro-2-oxoquinoline core, 3,4-dimethoxyphenyl substituents, and pentanoic acid side chain. For example, aromatic protons in the 6.5–8.5 ppm range and methoxy groups near 3.8 ppm are diagnostic .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion [M+H]+ with <2 ppm error.
    • Purity assessment : Use HPLC with a C18 column and UV detection (λ = 254 nm) to ensure >95% purity, referencing protocols in and .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s pharmacological potential?

  • Strategy : Synthesize analogs with systematic substitutions (e.g., replacing 3,4-dimethoxyphenyl with 4-fluorophenyl or altering the pyrazoline ring saturation). Compare bioactivity in assays such as:

  • Enzyme inhibition : Test against kinases or proteases linked to disease pathways.
  • Cellular viability : Use cancer cell lines (e.g., MCF-7 or HeLa) to assess cytotoxicity.
    • Data interpretation : Correlate substituent electronic properties (e.g., Hammett constants) with activity trends, as demonstrated in and for related quinoline derivatives.

Q. How should researchers address contradictions in experimental data (e.g., inconsistent yields or bioactivity)?

  • Root-cause analysis :

  • Yield discrepancies : Compare reaction conditions (e.g., compound 25 at 27% yield vs. 26 at 22% in ). Variables like solvent purity or moisture content in hygroscopic intermediates (e.g., chloro-quinoline precursors) may explain differences.
  • Bioactivity variability : Validate assay reproducibility using positive controls (e.g., doxorubicin for cytotoxicity) and ensure compound stability in DMSO stocks .

Q. What mechanistic studies are recommended to elucidate the compound’s mode of action?

  • Approach :

  • Kinetic studies : Monitor time-dependent enzyme inhibition (e.g., IC50 shifts over 24 hours).
  • Computational modeling : Perform molecular docking with targets like COX-2 or EGFR, using software such as AutoDock Vina.
    • Validation : Cross-reference with structural analogs in , where oxadiazole and pyridine moieties were critical for target engagement.

Q. How can researchers troubleshoot low solubility in aqueous buffers during in vitro assays?

  • Solutions :

  • Derivatization : Introduce hydrophilic groups (e.g., carboxylate or PEG chains) to the pentanoic acid side chain.
  • Co-solvent systems : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .

Experimental Design and Data Analysis

Q. What strategies are effective for scaling up synthesis without compromising purity?

  • Process optimization :

  • Batch vs. flow chemistry : Transition from batch reactions ( ) to continuous flow systems for improved heat/mass transfer.
  • Purification scaling : Replace flash chromatography with preparative HPLC for >100 mg batches.
    • Quality control : Implement in-line FTIR to monitor intermediate formation during scale-up .

Q. How can advanced spectroscopic methods resolve ambiguities in structural assignments?

  • Techniques :

  • 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals in the aromatic region (e.g., distinguishing quinoline H-5 from pyrazoline protons).
  • X-ray crystallography : Confirm absolute stereochemistry of the 4,5-dihydro-1H-pyrazol-1-yl moiety, as applied to related compounds in .

Tables for Key Data

Parameter Example Values Source
Typical synthesis yield22–27% (compounds 25–26, )
HPLC purity threshold>95% (λ = 254 nm, C18 column)
Diagnostic NMR shifts3.8 ppm (OCH3), 10.2 ppm (NH)
Solubility in PBS<10 µM (requires co-solvent)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.